molecular formula C10H7ClN2O2 B3024716 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 54367-64-5

5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B3024716
CAS No.: 54367-64-5
M. Wt: 222.63 g/mol
InChI Key: SOKCDRLJSDODJA-UHFFFAOYSA-N
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Description

5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 54367-64-5) is a chemical compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.628 g/mol . This pyrazole-carboxylic acid derivative serves as a versatile building block and key synthetic intermediate in organic chemistry and pharmaceutical research . The compound is typically supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this molecule for the synthesis and exploration of more complex heterocyclic compounds. Its structure, featuring both a carboxylic acid functional group and a chloro substituent on the pyrazole ring, makes it a suitable precursor for various chemical transformations, including amidation and nucleophilic substitution reactions . As a phenylpyrazole derivative, it falls under a class of compounds studied for their potential biological activities. Specific applications and detailed mechanisms of action for this exact compound are subjects of ongoing scientific investigation. For laboratory handling, appropriate personal protective equipment is recommended. The product should be stored in a cool, dry, and well-ventilated place .

Properties

IUPAC Name

5-chloro-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKCDRLJSDODJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428056
Record name 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54367-64-5
Record name 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . Another approach involves the oxidation of 4-methylpyrazole using potassium permanganate, although this method is less common due to the high cost and difficulty in obtaining the starting material .

Industrial Production Methods

Industrial production methods for this compound often utilize large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of transition-metal catalysts and photoredox reactions are common in industrial settings to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under basic, high-temperature conditions to form pyrazole derivatives. A notable example involves the use of aqueous sodium hydroxide (25% wt) at 175°C for 6 hours, resulting in the elimination of CO₂ and the formation of 1-methyl-2-pyrazolin-5-one with a yield of 92.3% .

Reaction ConditionsProductYieldSource
NaOH (aq., 175°C, 6 h)1-methyl-2-pyrazolin-5-one92.3%

Esterification

The carboxylic acid reacts with alcohols in the presence of acid catalysts to form esters. For example, ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate is synthesized via esterification, which can be hydrolyzed back to the parent acid under acidic or basic conditions .

Reagents/ConditionsProductApplication
Ethanol, H₂SO₄ (cat.)Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylateIntermediate in drug synthesis

Nucleophilic Substitution at the Chloro Position

The chloro group at position 5 participates in nucleophilic substitution reactions. For instance, treatment with sodium azide (NaN₃) yields azido derivatives, while amines or thiols produce aminopyrazoles or thioether analogs .

ReagentProductConditions
NaN₃5-Azido-1-phenyl-1H-pyrazole-4-carboxylic acidPolar aprotic solvent, 80°C
Benzylamine5-(Benzylamino)-1-phenyl-1H-pyrazole-4-carboxylic acidBase (e.g., TEA), reflux

Conversion to Acyl Chlorides

The carboxylic acid reacts with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form 5-chloro-1-phenyl-1H-pyrazole-4-carbonyl chloride. This intermediate is critical for synthesizing amides or ketones via nucleophilic acyl substitution .

ReagentProductApplication
SOCl₂5-Chloro-1-phenyl-1H-pyrazole-4-carbonyl chloridePrecursor for peptide coupling

Formation of Amides

The acid reacts with amines in the presence of coupling agents (e.g., DCC) to yield pyrazole-4-carboxamides. For example, treatment with ammonium hydroxide forms 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide .

Amine SourceProductYieldConditions
NH₄OH5-Chloro-1-phenyl-1H-pyrazole-4-carboxamide75%H₂SO₄, 0–20°C, 1.5 h

Oxidation and Reduction

  • Oxidation : The pyrazole ring remains stable under mild oxidative conditions, but strong oxidants like KMnO₄ can modify substituents.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the chloro group to hydrogen, yielding 1-phenyl-1H-pyrazole-4-carboxylic acid .

Complexation and Coordination Chemistry

The carboxylic acid group acts as a ligand for metal ions. For example, it forms stable complexes with Fe(III), which are utilized in solvent extraction and speciation studies .

Metal IonComplex FormedApplication
Fe(III)Fe(III)-pyrazole carboxylateSeparation and preconcentration

Scientific Research Applications

Medicinal Chemistry

5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic acid has been investigated for its antimicrobial , anti-inflammatory , and anticancer properties:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of growth.
  • Anti-inflammatory Properties : The compound has been explored for its potential to reduce inflammation in various models, indicating promise as a therapeutic agent for inflammatory diseases .
  • Anticancer Effects : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction in specific cancer lines, making it a candidate for further development in oncology .

Agricultural Applications

In agriculture, this compound has been utilized for its herbicidal and insecticidal properties:

  • Herbicidal Activity : Research indicates that this compound can effectively control weed species by inhibiting specific metabolic pathways in plants. It acts as a selective herbicide, minimizing damage to crops while effectively targeting unwanted vegetation.
  • Insecticidal Properties : The compound has shown effectiveness against various pests, contributing to integrated pest management strategies. Its mode of action involves disrupting the nervous system of insects, leading to mortality .

Synthesis of Novel Compounds

As a versatile building block, this compound is used to synthesize more complex heterocyclic compounds:

Compound NameApplication
3-methyl-1-phenyl-1H-pyrazolePotential anti-inflammatory agent
5-chloro-3-methyl derivativesInvestigated for enhanced biological activity

This compound's unique structural features allow chemists to modify it into derivatives with improved pharmacological profiles.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

Research conducted on the anti-inflammatory mechanisms of pyrazole derivatives highlighted the ability of this compound to inhibit COX enzymes, which are critical in the inflammatory process. This inhibition was correlated with reduced levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating conditions like arthritis .

Mechanism of Action

The mechanism of action of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death or inhibition of cell growth .

Comparison with Similar Compounds

Substituent Variations at Position 3

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (7b): Structure: Methyl group at position 3 instead of hydrogen. Synthesis: Prepared via a procedure analogous to the target compound but with modified starting materials .

Substituent Variations at Position 5

  • 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid :
    • Structure : Methyl replaces chlorine at position 5.
    • Properties : Lower molecular weight (218.23 vs. 222.63) and altered electronic effects due to the electron-donating methyl group. Theoretical studies suggest reduced acidity compared to the chloro analog .
  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid: Structure: Amino group (-NH$_2$) replaces chlorine. Impact: The amino group enables hydrogen bonding, as evidenced by X-ray crystallography, which may enhance solubility in polar solvents .

Additional Substituents on the Pyrazole Ring

  • 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (2a): Structure: Methyl at position 5 and phenyl at position 3. Synthesis: Base hydrolysis of ethyl ester precursors (80% yield, m.p. 136°C) . Impact: The dual phenyl groups increase hydrophobicity, lowering melting point (136°C vs.
  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid :
    • Structure : Chlorophenyl and dichlorophenyl substituents.
    • Crystal Structure : Exhibits intramolecular O-H⋯O hydrogen bonds and π-π stacking interactions, stabilizing the lattice. The presence of multiple chlorine atoms increases molecular weight (381.63) and lipophilicity .

Substituent Variations on the Phenyl Ring

  • 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid :
    • Structure : 4-Chlorophenyl at position 1 and methyl at position 5.
    • Properties : Molecular weight 236.66; the para-chloro substituent may enhance dipole interactions in crystal packing compared to the parent compound’s unsubstituted phenyl group .

Heterocyclic and Functional Group Modifications

  • 3-(5-Chlorothiophen-2-yl)-1H-pyrazole-4-carboxylic acid: Structure: Chlorothiophene replaces phenyl.
  • 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid :
    • Structure : Pyridine and trifluoromethyl groups.
    • Impact : Strong electron-withdrawing groups (CF$_3$) increase acidity of the carboxylic acid and enhance metabolic stability .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Key Properties Reference
5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic acid Cl (5), Ph (1), COOH (4) 222.63 188 High acidity, robust hydrogen bonding
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Cl (5), Me (3), Ph (1), COOH (4) 236.67 N/A Enhanced steric bulk
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid Me (5), Ph (1,3), COOH (4) 280.31 136 Low solubility due to hydrophobicity
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid NH$_2$ (5), Ph (1), COOH (4) 203.20 N/A Hydrogen bonding capacity
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid Cl-Ph (1), Me (5), COOH (4) 236.66 N/A Enhanced dipole interactions
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid Cl$_3$-Ph, Me (4), COOH (3) 381.63 N/A π-π stacking, high lipophilicity

Key Findings and Implications

  • Electronic Effects: Chlorine and carboxylic acid groups synergistically increase acidity, making the parent compound more reactive in nucleophilic reactions compared to methyl or amino-substituted analogs .
  • Solubility Trends : Hydrophobic substituents (e.g., phenyl, CF$3$) reduce aqueous solubility, whereas polar groups (e.g., NH$2$) improve it .
  • Structural Stability : Compounds with multiple aromatic rings (e.g., diphenyl derivatives) exhibit stronger intermolecular interactions (π-π stacking, hydrogen bonding), enhancing thermal stability .

Biological Activity

5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. The compound has garnered attention in medicinal chemistry and agricultural applications due to its potential as an antimicrobial, anti-inflammatory, antiviral, anticancer, and herbicidal agent.

Chemical Structure and Properties

The chemical formula for this compound is C11H9ClN2O2. The structure features a five-membered ring containing two nitrogen atoms, which contributes to its reactivity and interaction with biological targets.

Target Interactions

Pyrazole derivatives, including this compound, interact with various biological targets such as enzymes and receptors. The mechanisms of action include:

  • Electrostatic interactions : These are crucial for binding to charged residues on target proteins.
  • Coordination : The nitrogen atoms in the pyrazole ring can coordinate with metal ions in enzyme active sites.
  • Pi interactions : The aromatic phenyl group can engage in pi-stacking interactions with aromatic amino acids in protein structures.

Biochemical Pathways

The compound influences several biochemical pathways depending on its specific targets. For instance, it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in various inflammatory diseases .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains such as E. coli and Bacillus subtilis, showing promising results comparable to standard antibiotics .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can inhibit the production of inflammatory mediators. For example, it has shown up to 85% inhibition of TNF-α at specific concentrations . Such properties make it a candidate for treating conditions like arthritis and other inflammatory diseases.

Anticancer Potential

The anticancer activity of pyrazole derivatives is well-documented. Studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of several cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells . The mechanisms often involve the induction of apoptosis and cell cycle arrest.

Synthesis and Evaluation

A study synthesized various derivatives of pyrazole compounds, including this compound, and evaluated their biological activities. Among these derivatives, some exhibited high potency against xanthine oxidoreductase (XOR), suggesting potential applications in gout treatment due to their ability to lower uric acid levels .

Clinical Relevance

Several pyrazole derivatives have been developed into pharmaceuticals for cancer treatment. For instance, drugs like pazopanib and crizotinib utilize similar structural motifs to target specific cancer pathways effectively .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against bacteria like E. coli and Bacillus subtilis
Anti-inflammatoryInhibits TNF-α and IL-6 production
AnticancerInduces apoptosis in cancer cell lines such as MDA-MB-231
Xanthine Oxidoreductase InhibitionPotent inhibitors with potential applications in gout treatment

Q & A

Q. What synthetic routes are commonly employed for 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

The compound is synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by alkaline hydrolysis of the ester intermediate to yield the carboxylic acid . Optimization includes controlling reaction temperature (80–100°C) and using stoichiometric ratios of reagents to minimize side products. Post-synthesis purification via recrystallization (ethanol/water) improves yield (>75%) and purity (>97%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • IR spectroscopy : A strong carbonyl stretch at ~1700 cm⁻¹ confirms the carboxylic acid group .
  • ¹H/¹³C NMR : The pyrazole ring protons resonate at δ 6.8–8.2 ppm, while the carboxylic acid proton appears as a broad singlet (~δ 12–13 ppm) .
  • Mass spectrometry : Molecular ion peaks at m/z 236 (M⁺) and fragment ions at m/z 198 (loss of –COOH) validate the structure .

Q. How does X-ray crystallography elucidate the molecular conformation of this compound?

Single-crystal X-ray studies reveal a monoclinic crystal system (space group P2/c) with bond lengths of 1.36–1.45 Å for the pyrazole ring and dihedral angles of 15–25° between the phenyl and pyrazole planes, indicating moderate planarity distortion . Hydrogen bonding between carboxylic acid groups (O–H···O, ~2.6 Å) stabilizes the lattice .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical spectral data?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts vibrational frequencies and NMR chemical shifts with <5% deviation from experimental data. Discrepancies in carbonyl stretching modes (~20 cm⁻¹ shifts) are attributed to solvent effects or crystal packing forces, which can be modeled using polarizable continuum models (PCM) .

Q. What strategies mitigate low yields in the synthesis of pyrazole-4-carboxylic acid derivatives under acidic conditions?

Competing side reactions (e.g., decarboxylation or ring-opening) are minimized by:

  • Using mild bases (e.g., NaOH) instead of strong acids during hydrolysis .
  • Maintaining temperatures below 80°C to prevent thermal decomposition .
  • Incorporating electron-withdrawing substituents (e.g., –Cl) to stabilize the pyrazole ring .

Q. How do substituents at the 1- and 3-positions influence the compound’s reactivity in cross-coupling reactions?

  • The 1-phenyl group enhances steric hindrance, reducing nucleophilic substitution at the 4-carboxylic acid position.
  • Chlorine at the 5-position activates the pyrazole ring for electrophilic substitution (e.g., Suzuki coupling) by increasing electron deficiency.
  • Methyl or ethyl groups at the 3-position improve solubility in non-polar solvents but may hinder crystallization .

Q. What crystallographic challenges arise when analyzing halogen-substituted pyrazole derivatives, and how are they addressed?

Chlorine atoms introduce disorder in crystal lattices due to their large atomic radius. High-resolution data collection (Mo-Kα radiation, λ = 0.71073 Å) and refinement with SHELXL resolve positional ambiguities. Multi-temperature studies (100–294 K) further reduce thermal motion artifacts .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. non-polar solvents?

Discrepancies arise from protonation states:

  • The neutral form (in DMSO or DMF) shows limited solubility (<5 mg/mL).
  • Deprotonation (pH > 5) via sodium/potassium salt formation increases aqueous solubility (>50 mg/mL). Solvent polarity indices (e.g., ET30) and Hansen solubility parameters should guide solvent selection .

Methodological Recommendations

  • Synthetic protocols : Follow strict anhydrous conditions to avoid hydrolysis of intermediates .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) for crude mixtures .
  • Computational validation : Cross-check DFT-optimized geometries with crystallographic data to ensure accuracy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid

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